molecular formula C13H14N2O5 B2861552 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956742-88-4

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B2861552
CAS No.: 956742-88-4
M. Wt: 278.264
InChI Key: OLJAZSXXNBOOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a substituted imidazolidinone derivative featuring a 4-methoxyphenyl group at the 4-position of the heterocyclic core. However, its commercial availability has been discontinued as of 2025 .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-13(8-3-5-9(20-2)6-4-8)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJAZSXXNBOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate This intermediate is then subjected to cyclization with glyoxylic acid to form the imidazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the imidazolidinone ring results in a more saturated ring structure.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group may bind to certain receptors or enzymes, modulating their activity. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents on the phenyl ring, the imidazolidinone core, or the acetic acid side chain. Below is a detailed comparison based on physicochemical properties, synthesis, and applications.

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Phenyl-Substituted Analogs
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-OCH₃ C₁₃H₁₄N₂O₅ 278.26 Discontinued; scaffold potential
2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 3-Cl, 4-F C₁₂H₁₀ClFN₂O₄ 300.67 Higher molecular weight; halogenated
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-F C₁₂H₁₁FN₂O₄ 266.23 Room-temperature storage; powder form
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 2-OCH₃, 5-CH₃ C₁₄H₁₆N₂O₅ 292.29 Enhanced solubility (polar groups)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) increase molecular weight and may enhance binding to hydrophobic targets .
  • Methoxy group position : Para-substitution (4-OCH₃) is associated with discontinued commercial status, while ortho/meta substitutions (e.g., 2-OCH₃) remain available .
  • Fluorine substitution (4-F) correlates with stability at room temperature, suggesting improved shelf life .

Modifications to the Imidazolidinone Core

Table 2: Core-Modified Analogs
Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Applications References
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid No methyl group at 4-position C₁₁H₁₀N₂O₄ 234.21 Research in enzyme inhibition
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid 4-CH₃ on phenyl C₁₃H₁₄N₂O₄ 262.26 Supplier availability (4 suppliers)
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Propyl substituent at N1 C₈H₁₂N₂O₄ 200.20 Synthetic intermediate

Key Findings :

  • Alkyl chains (e.g., propyl at N1) lower molecular weight and simplify synthesis but reduce structural complexity .

Biological Activity

The compound 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid , with CAS number 1152641-90-1 , is a derivative of imidazolidine-2,5-dione. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C13H14N2O5
  • Molecular Weight : 278.26 g/mol
  • Structural Characteristics : The compound features a methoxyphenyl group and an imidazolidinone structure, which are crucial for its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B , which is involved in insulin signaling pathways. Inhibition of PTP1B can enhance insulin receptor signaling, making this compound a potential candidate for diabetes treatment.

In Vitro Studies

  • Inhibition of PTP1B :
    • A study demonstrated that derivatives of imidazolidine, including this compound, showed significant inhibition of PTP1B with an IC50 value indicating effective potency against this target. The compound exhibited enhanced glucose uptake in cellular models, suggesting its role in metabolic regulation .
  • Cytotoxicity Assays :
    • The cytotoxic effects were evaluated using various cancer cell lines (e.g., HepG2 and SH-SY5Y). The compound showed moderate cytotoxicity with IC50 values in the micromolar range, indicating selective activity against certain cancer types while maintaining lower toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The presence of the methoxyphenyl group was found to be critical for enhancing the inhibitory activity against PTP1B. Variations in the structure led to different biological activities, emphasizing the importance of molecular modifications in optimizing therapeutic effects .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Reference
PTP1B InhibitionPTP1B2.07
CytotoxicityHepG2 Cells15
CytotoxicitySH-SY5Y Cells20

Case Studies

Case Study 1: Diabetes Treatment
In a preclinical study, the administration of this compound significantly improved insulin sensitivity in diabetic mice models. The mechanism was attributed to enhanced phosphorylation of insulin receptors and reduction in blood glucose levels.

Case Study 2: Cancer Therapy
A series of experiments conducted on various cancer cell lines revealed that this compound could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazolidinone precursors. Key steps include alkylation of the imidazolidinone ring with a methoxyphenyl group and subsequent introduction of the acetic acid moiety. Reaction parameters (temperature: 60–80°C; pH: 6–8) must be tightly controlled to maximize yield (70–85%) and minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is critical . Statistical design of experiments (DoE) can optimize variables like catalyst loading and solvent ratios .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms regiochemistry and substituent positions. For example, the methoxyphenyl group shows characteristic aromatic protons at δ 7.2–7.5 ppm and a methoxy singlet at δ 3.8 ppm. Mass spectrometry (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 319.1). Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl stretches (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent electronic effects (e.g., methoxy vs. fluorine) or assay conditions. Comparative molecular docking studies (using software like AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2. Validate hypotheses via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) under standardized protocols (pH 7.4, 37°C) .

Q. How can thermal stability and degradation pathways of this compound be systematically analyzed?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition onset temperatures (~200°C). Pair with differential scanning calorimetry (DSC) to detect phase transitions. High-resolution liquid chromatography-mass spectrometry (HR-LC/MS) characterizes degradation products, revealing cleavage of the imidazolidinone ring or demethylation of the methoxy group .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use fluorescence-based assays to track cellular uptake (e.g., confocal microscopy with fluorescent analogs). For target identification, employ affinity chromatography with immobilized compound derivatives. RNA-seq or proteomics post-treatment can reveal differentially expressed pathways (e.g., NF-κB or MAPK). Include negative controls (e.g., scrambled analogs) to confirm specificity .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

  • Methodological Answer : Standardize reagent sources (e.g., anhydrous solvents) and equipment (e.g., calibrated thermocouples). Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Inter-lab validation via round-robin testing ensures robustness. Publish detailed protocols with raw spectral data in supplemental materials .

Q. What computational tools aid in predicting the compound’s reactivity and regioselectivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key reactions like nucleophilic substitutions. Molecular electrostatic potential (MEP) maps predict electrophilic/nucleophilic sites. Machine learning platforms (e.g., Chemprop) can forecast solubility or logP values .

Contradictory Findings in Literature

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydration states. Characterize solid-state forms via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS). Use shake-flask method with UV-Vis quantification at λ_max 254 nm. Report solvent purity (e.g., HPLC-grade water) and equilibration time (24–48 hr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.